molecular formula C10H16N2 B1218795 N,N-Dimethyl-4-((methylamino)methyl)aniline CAS No. 83671-43-6

N,N-Dimethyl-4-((methylamino)methyl)aniline

Cat. No.: B1218795
CAS No.: 83671-43-6
M. Wt: 164.25 g/mol
InChI Key: DUIPUNLJRBPNMK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-((methylamino)methyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Continuous Flow Methylation

Selective N-monomethylation of anilines, including derivatives of N,N-Dimethyl-4-((methylamino)methyl)aniline, can be achieved under continuous flow conditions using dimethyl carbonate as a methylating agent. This method is advantageous due to the expanded process windows available in continuous flow regime, allowing for monomethylation in superheated solvents at high pressure. This approach is applicable to a broad range of primary aniline substrates and has been used in synthesizing the synthetic precursor of diazepam, demonstrating its utility in pharmaceutical synthesis (Seo et al., 2017).

Fluorescent Thermometer Application

This compound derivatives, specifically N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, exhibit fluorescence intensity enhancement with increasing temperature. This property enables these compounds to be used as ratiometric fluorescent thermometers with a mega-Stokes shift and positive temperature coefficient, useful in temperature sensing applications (Cao et al., 2014).

Methylation with Dimethyl Carbonate over Y-Zeolites

The methylation of aniline with dimethyl carbonate over alkali cation exchanged zeolites, such as Y-zeolites, has shown high selectivity for N-monomethylation. This process has been found to be highly efficient, attaining a selectivity of 93.5% for N-methylaniline at an aniline conversion of 99.6% (Fu & Ono, 1993).

Sequential Coupling with Cyclic Carbonates

Research demonstrates the sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalysed by faujasites. This process yields N,N-dimethyl derivatives efficiently and is chemoselective, avoiding competitive reactions between anilines and cyclic carbonates (Selva et al., 2008).

Reductive N-Methylation

The reductive N-methylation of amines with tetracarbonyl-hydridoferrate-formaldehyde is another significant application. This method is excellent for reductive N-methylation of amines, including anilines, under certain conditions such as temperature and atmosphere control (Watanabe et al., 1976).

Safety and Hazards

“N,N-Dimethyl-4-((methylamino)methyl)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid, suspected of causing cancer, and toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N,N-dimethyl-4-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIPUNLJRBPNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83671-43-6
Record name N-Methyl-4-(N,N-dimethylamino)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083671436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-dimethyl-4-[(methylamino)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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